Enhanced Lipophilicity (LogP) Compared to the Non-Fluorinated Phenylsulfonyl Analog
The 4-fluoro substituent increases the ACD/LogP of 1-(4-fluorophenylsulfonyl)piperidine by approximately +0.32 log units relative to the unsubstituted 1-(phenylsulfonyl)piperidine . This difference translates to roughly a two-fold increase in predicted octanol-water partitioning and a higher calculated bioconcentration factor (BCF), indicating enhanced membrane permeability potential .
| Evidence Dimension | Lipophilicity (predicted LogP) |
|---|---|
| Target Compound Data | ACD/LogP: 2.67 |
| Comparator Or Baseline | 1-(Phenylsulfonyl)piperidine (CAS 5033-23-8): ACD/LogP: 2.35 |
| Quantified Difference | ΔLogP = +0.32 (approximately 2.1× higher predicted partition coefficient) |
| Conditions | ACD/Labs Percepta Platform PhysChem Module v14.00 (predicted values) |
Why This Matters
For procurement decisions in lead optimization programs, the higher LogP of the 4-fluoro derivative predicts improved passive membrane permeability, which can be a critical differentiator when designing CNS-penetrant candidates or optimizing oral bioavailability.
